molecular formula C7H6ClFO3S B3390757 3-Fluoro-5-methoxybenzenesulfonyl chloride CAS No. 1214366-25-2

3-Fluoro-5-methoxybenzenesulfonyl chloride

Cat. No.: B3390757
CAS No.: 1214366-25-2
M. Wt: 224.64 g/mol
InChI Key: CHAIPGSTSKBIKN-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring substituted with fluorine (F) at the 3-position and a methoxy (-OCH₃) group at the 5-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals, agrochemicals, and materials science . The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group modulates electronic effects and solubility. This compound’s reactivity is influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy substituent, creating a balance that impacts its utility in nucleophilic substitution reactions .

Properties

IUPAC Name

3-fluoro-5-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-6-2-5(9)3-7(4-6)13(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAIPGSTSKBIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214366-25-2
Record name 3-fluoro-5-methoxybenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C7H6ClFNO3SC_7H_6ClFNO_3S and exhibits a molecular weight of approximately 236.69 g/mol. The presence of the sulfonyl chloride functional group imparts high electrophilicity, facilitating nucleophilic substitution reactions. Common nucleophiles that react with this compound include amines, alcohols, and thiols. The typical reactions include:

  • Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
  • Coupling Reactions: Utilized in reactions like Suzuki-Miyaura coupling.
  • Bioconjugation: Modification of biological molecules for therapeutic applications.

Organic Synthesis

3-Fluoro-5-methoxybenzenesulfonyl chloride is primarily used as a reagent in organic synthesis. It aids in the formation of sulfonamide derivatives, which are crucial in medicinal chemistry for developing antibiotics and other therapeutic agents. The compound's reactivity allows for the synthesis of complex molecules through various coupling reactions.

Medicinal Chemistry

The compound has shown potential as a tool in drug development due to its ability to modify biological molecules. Notably, it can be used to synthesize sulfonamide drugs, which are widely employed as antibacterial agents. Additionally, its reactivity enables bioconjugation strategies for labeling proteins or creating targeted therapeutics.

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against key enzymes involved in carbohydrate metabolism:

CompoundEnzyme TargetIC50 (µM)
This compoundα-Amylase3.1 ± 0.110
This compoundPTP1B4.2 ± 0.054
This compoundVEGFR-28.5 ± 0.043

These findings suggest that the compound may play a role in managing conditions such as diabetes and cancer by inhibiting these enzymes.

Case Studies

  • Inhibition of α-Amylase: A study demonstrated that the compound significantly inhibits α-amylase, suggesting its potential use in diabetes management by slowing carbohydrate absorption.
  • PTP1B Inhibition: The compound was found to inhibit PTP1B, an enzyme involved in insulin signaling pathways, indicating its potential role in enhancing insulin sensitivity.

Industrial Applications

In addition to its role in research and drug development, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-fluoro-5-methoxybenzenesulfonyl chloride can be contextualized by comparing it with analogous sulfonyl chlorides and benzoyl chlorides. Below is a detailed analysis:

Structural Analogs in Sulfonyl Chlorides

(3-Bromo-5-fluorophenyl)methanesulfonyl Chloride (CAS 1513554-71-6)

  • Substituents : Bromine (Br) at the 3-position , fluorine (F) at the 5-position , and a methanesulfonyl chloride group (-CH₂SO₂Cl).
  • Molecular Formula : C₇H₅BrClFO₂S.
  • Molecular Weight : 287.53 g/mol.
  • Bromine’s higher atomic radius may reduce solubility in polar solvents .

5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonyl Chloride (CAS 927966-18-5)

  • Substituents: A complex isothiazolidinone ring fused to the benzene ring at the 5-position and a methoxy group at the 2-position.
  • Molecular Formula: C₁₀H₁₀ClNO₆S₂.
  • Molecular Weight : 339.80 g/mol.

Functional Analogs in Benzoyl Chlorides

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9)

  • Substituents : Chlorine (Cl) at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position .
  • Molecular Formula : C₈H₃Cl₂F₃O.
  • Molecular Weight : 241.01 g/mol.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity compared to the methoxy group in the target compound. This enhances reactivity in acylation reactions but may reduce stability under acidic conditions .

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not provided C₇H₅ClFO₃S ~224.63 (calculated) 3-F, 5-OCH₃, SO₂Cl
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride 1513554-71-6 C₇H₅BrClFO₂S 287.53 3-Br, 5-F, CH₂SO₂Cl
5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride 927966-18-5 C₁₀H₁₀ClNO₆S₂ 339.80 2-OCH₃, 5-heterocyclic, SO₂Cl
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 C₈H₃Cl₂F₃O 241.01 3-Cl, 5-CF₃, COCl

Biological Activity

3-Fluoro-5-methoxybenzenesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications, supported by relevant research findings and data.

The compound features a sulfonyl chloride functional group attached to a fluorinated aromatic ring, with the following characteristics:

  • Molecular Formula : C8_{8}H8_{8}ClFNO2_{2}S
  • Molecular Weight : Approximately 236.69 g/mol

The sulfonyl chloride group is highly reactive, particularly towards nucleophiles, making it useful in various chemical modifications.

The mechanism of action for sulfonyl chlorides, including this compound, primarily involves their reactivity as electrophiles. They can form covalent bonds with nucleophilic species, leading to the generation of sulfonamide derivatives. This reactivity is crucial for their application in modifying biological molecules and studying enzyme mechanisms and protein functions.

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cell lines. For instance, studies have demonstrated moderate cytotoxic effects on human liver (THLE-3) and kidney (HEK 293) cell lines when exposed to related sulfonyl chlorides. Specifically, one study found that certain analogs displayed IC50_{50} values indicating effective inhibition of cell growth over a 72-hour period .

Cell LineIC50_{50} (µM)Observations
THLE-335-50Moderate cytotoxicity
HEK 29340-60Moderate cytotoxicity

Antiparasitic Activity

In the context of antiparasitic activity, compounds derived from sulfonyl chlorides have been explored for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The structural modifications introduced by sulfonyl chlorides can enhance selectivity towards parasitic targets while minimizing off-target effects in human cells .

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study investigated the effects of a compound structurally related to this compound on acute myeloid leukemia (AML) cell lines. The compound exhibited significant inhibition of STAT3 phosphorylation, leading to increased apoptosis in AML cells. The results suggest potential therapeutic applications in targeting resistant forms of leukemia .
  • Antiparasitic Effects :
    • Another research effort focused on synthesizing analogs based on sulfonyl chlorides aimed at enhancing anti-parasitic properties against T. brucei. The study reported varying degrees of activity and cytotoxicity across different analogs, emphasizing the importance of structural modifications for improving selectivity and efficacy .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Enhanced Metabolic Stability : The presence of fluorine atoms in similar compounds has been associated with improved metabolic stability and bioavailability.
  • Potential for Drug Development : The compound's ability to modify biological molecules positions it as a candidate for developing new therapeutics in various fields, including oncology and infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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